Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate
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Overview
Description
Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate typically involves the reaction of 4-chlorobenzo[d]thiazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted thiazole derivatives.
Hydrolysis: Formation of 4-chlorobenzo[d]thiazole-2-carboxylic acid.
Oxidation and Reduction: Formation of oxidized or reduced thiazole derivatives.
Scientific Research Applications
Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell wall formation in microorganisms.
Comparison with Similar Compounds
Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound contains a thiazole ring, which is known for its diverse biological activities. The presence of the chloro substituent on the benzene ring enhances its pharmacological properties. The general structure can be represented as follows:
Anticancer Activity
Several studies have indicated that thiazole derivatives exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines.
- IC50 Values : Preliminary results showed IC50 values in the low micromolar range, indicating potent anticancer activity.
Cell Line | IC50 (μM) |
---|---|
A549 | 5.33 |
MCF-7 | 3.67 |
HCT-116 | 2.28 |
These results suggest that this compound may induce apoptosis in cancer cells, potentially via pathways involving Bcl-2 downregulation and Bax upregulation, as seen in similar thiazole derivatives .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of thiazole derivatives. This compound demonstrated activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were found to be within the effective range for antimicrobial agents, showcasing its potential as a lead compound for antibiotic development.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Cell Proliferation : Studies indicate that the compound may interfere with cell cycle progression, particularly at the G2/M phase.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to increased cell death in cancerous cells.
- Kinase Inhibition : There is evidence suggesting that this compound may act as a kinase inhibitor, affecting signaling pathways crucial for tumor growth and survival .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study investigated the effects of this compound on HCT-116 cells. The results indicated a dose-dependent increase in apoptosis markers, confirming its role as a potential anticancer agent.
- High Throughput Screening :
Properties
Molecular Formula |
C10H8ClNO2S |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
ethyl 4-chloro-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-8-6(11)4-3-5-7(8)15-9/h3-5H,2H2,1H3 |
InChI Key |
LDBXVROJBUYIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC=C2Cl |
Origin of Product |
United States |
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